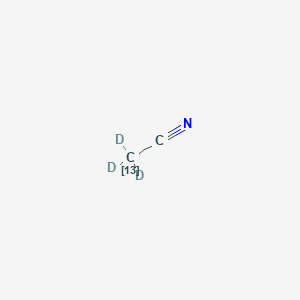

2,2,2-trideuterioacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,2,2-Trideuterioacetonitrilo se puede sintetizar mediante la deuteración del acetonitrilo. Un método común implica el intercambio de átomos de hidrógeno en el acetonitrilo con átomos de deuterio utilizando óxido de deuterio (D₂O) en presencia de un catalizador . La reacción típicamente ocurre bajo condiciones de reflujo para asegurar la deuteración completa.

Métodos de producción industrial: La producción industrial de 2,2,2-trideuterioacetonitrilo sigue principios similares pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza u óxido de deuterio y reactores especializados para facilitar la reacción de intercambio de manera eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El 2,2,2-Trideuterioacetonitrilo experimenta varias reacciones químicas, incluyendo:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica donde el grupo ciano (CN) es reemplazado por otros nucleófilos.

Reacciones de adición: El compuesto puede experimentar reacciones de adición con electrófilos, particularmente en presencia de catalizadores.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos comunes incluyen cianuro de sodio (NaCN) y cianuro de potasio (KCN) bajo condiciones básicas.

Reacciones de adición: Los catalizadores como el paladio o el platino se utilizan a menudo para facilitar estas reacciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios nitrilos sustituidos, mientras que las reacciones de adición pueden producir compuestos orgánicos complejos .

Aplicaciones Científicas De Investigación

El 2,2,2-Trideuterioacetonitrilo se utiliza ampliamente en la investigación científica, particularmente en:

Biología: Se utiliza en estudios metabólicos para rastrear la incorporación de deuterio en moléculas biológicas.

Medicina: El compuesto ayuda en el desarrollo de fármacos deuterados, que a menudo exhiben propiedades farmacocinéticas mejoradas.

Industria: Se emplea en la síntesis de productos químicos finos y farmacéuticos, donde se requiere el etiquetado isotópico

Mecanismo De Acción

El principal mecanismo por el cual el 2,2,2-trideuterioacetonitrilo ejerce sus efectos es a través de la sustitución isotópica. La presencia de átomos de deuterio en lugar de átomos de hidrógeno altera las frecuencias de vibración de la molécula, lo que puede influir en las tasas y vías de reacción. Este efecto isotópico es particularmente útil en la espectroscopia de RMN, donde reduce el ruido de fondo y mejora la claridad de la señal .

Compuestos similares:

Acetonitrilo (CH₃CN): La forma no deuterada del 2,2,2-trideuterioacetonitrilo.

Disolventes deuterados: Otros disolventes deuterados como el óxido de deuterio (D₂O), el cloroformo deuterado (CDCl₃) y el metanol deuterado (CD₃OD) se utilizan en espectroscopia de RMN

Singularidad: El 2,2,2-Trideuterioacetonitrilo es único debido a su aplicación específica en la espectroscopia de RMN. Su alta pureza isotópica y mínima interferencia con las señales de la muestra lo convierten en una herramienta invaluable para químicos e investigadores. En comparación con otros disolventes deuterados, ofrece una ventaja distinta en el análisis de compuestos con grupos ciano .

Comparación Con Compuestos Similares

Acetonitrile (CH₃CN): The non-deuterated form of 2,2,2-trideuterioacetonitrile.

Deuterated Solvents: Other deuterated solvents like deuterium oxide (D₂O), deuterated chloroform (CDCl₃), and deuterated methanol (CD₃OD) are used in NMR spectroscopy

Uniqueness: this compound is unique due to its specific application in NMR spectroscopy. Its high isotopic purity and minimal interference with sample signals make it an invaluable tool for chemists and researchers. Compared to other deuterated solvents, it offers a distinct advantage in analyzing compounds with cyano groups .

Propiedades

Número CAS |

62663-01-8 |

|---|---|

Fórmula molecular |

C2H3N |

Peso molecular |

45.063 g/mol |

Nombre IUPAC |

2,2,2-trideuterioacetonitrile |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3 |

Clave InChI |

WEVYAHXRMPXWCK-KQORAOOSSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])C#N |

SMILES canónico |

CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)

![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)